N-(4-methoxybenzyl)-3-phenylacrylamide
Overview
Description
N-(4-methoxybenzyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.125928785 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Applications
Preparation of Secondary Amines
N-(4-methoxybenzyl)-3-phenylpropylamine has been utilized in the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. This involves various steps including sulfonation, nitrogen protection, and alkylation, highlighting its role in complex chemical synthesis processes (Kurosawa, Kan, & Fukuyama, 2003).
Benzylation of Alcohols and Phenols
The compound has been used for the benzylation of alcohols and phenols, demonstrating its versatility in organic synthesis. This process involves the reaction of N-(4-methoxybenzyl)-o-benzenedisulfonimide with alcohols or phenols under basic conditions to yield corresponding 4-methoxybenzyl ethers (Carlsen, 1998).
Applications in Nucleoside and Oligonucleotide Synthesis
- Synthesis of Oligoribonucleotides: The 4-methoxybenzyl group, a component of N-(4-methoxybenzyl)-3-phenylacrylamide, has been used as a protecting group in the synthesis of oligoribonucleotides. This showcases its application in the field of nucleic acid chemistry, particularly in the synthesis of RNA sequences (Takaku & Kamaike, 1982).
Protection and Deprotection in Chemical Synthesis
Amidine Protection for Solution Phase Synthesis
The application of 4-methoxybenzyl-4-nitrophenylcarbonate as a reagent for the N-protection of amidinonaphthol has been demonstrated, showcasing its utility in protecting functional groups during solution phase synthesis (Bailey, Baker, Hayler, & Kane, 1999).
Selective Deprotection of Hydroxy Functions
The compound has been explored for the selective deprotection of benzyl, 4-methoxybenzyl (MPM), and 3,4-dimethoxybenzyl (DMPM) protecting groups for hydroxy functions, illustrating its specificity and efficiency in synthetic chemistry applications (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).
Properties
IUPAC Name |
(E)-N-[(4-methoxyphenyl)methyl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-16-10-7-15(8-11-16)13-18-17(19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,18,19)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUCDOCDJRSCPM-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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